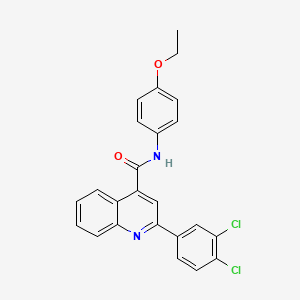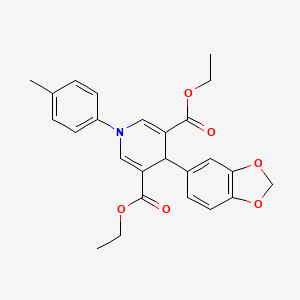![molecular formula C19H18N2O3 B11654284 Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate](/img/structure/B11654284.png)
Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via a Vilsmeier-Haack reaction, where the quinoline is treated with DMF and POCl3 to form the formylated quinoline, followed by oxidation to the carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.
Amination: The final step involves the nucleophilic aromatic substitution of the methoxyphenylamine onto the quinoline core, typically using a base like potassium carbonate in a polar aprotic solvent such as DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be used.
Substitution: Bases such as potassium carbonate and solvents like DMF are commonly used.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness
Ethyl 4-[(2-methoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its combination of a quinoline core with an ethyl ester and methoxyphenylamine group makes it a versatile compound for various scientific studies.
Properties
Molecular Formula |
C19H18N2O3 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O3/c1-3-24-19(22)14-12-20-15-9-5-4-8-13(15)18(14)21-16-10-6-7-11-17(16)23-2/h4-12H,3H2,1-2H3,(H,20,21) |
InChI Key |
KVBGPZBNEPIPAX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N=C1)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Chlorobenzyl)thio]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B11654204.png)

![ethyl 2-{[(3-methyl-2-phenylquinolin-4-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11654206.png)
![6,6-Dimethyl-5,7-dinitro-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11654216.png)
![ethyl 2-({(2Z)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654223.png)
![1-[5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11654225.png)
![4-[(2E)-2-(8-Oxoquinolin-5(8H)-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B11654229.png)
![(5E)-5-(3-chloro-4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11654242.png)

![dimethyl 2-{1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-2,2,6,7-tetramethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11654249.png)

![Ethyl 5-[(3-bromophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11654264.png)

![N-[1-(Adamantan-1-YL)ethyl]-5-[4-(4-methylbenzenesulfonyl)piperazin-1-YL]-2-nitroaniline](/img/structure/B11654283.png)
